6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine
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Overview
Description
The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine” is an organic compound1. However, detailed information about this specific compound is not readily available.
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, the synthesis of “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” involves nucleophilic and amidation reactions2. However, the specific synthesis process for “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of similar compounds like “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” has been analyzed using techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction3. However, the specific molecular structure analysis for “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine” is not provided in the available resources.
Chemical Reactions Analysis
The chemical reactions involving similar compounds like “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts4. However, the specific chemical reactions involving “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine” are not detailed in the available resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” include a purity of >98.0% (GC), a molecular weight of 255.12, and a solid physical state at 20 deg.C3. However, the specific physical and chemical properties of “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine” are not provided in the available resources.Scientific Research Applications
Synthesis and Crystal Structure : This compound is a significant intermediate in the synthesis of 1H-indazole derivatives. Its structure has been confirmed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations have also been used to analyze its molecular structure, revealing stable and unstable conformers (Ye et al., 2021).
Vibrational Properties Studies : The compound's vibrational properties have been studied, and its structure characterized using spectroscopy. DFT and Time-Dependent DFT calculations have been used for comparative analysis of spectroscopic data, revealing insights into its molecular electrostatic potential and frontier molecular orbitals (Wu et al., 2021).
Fluorescence Probes for Hydrogen Peroxide Detection : Derivatives of this compound have been used in synthesizing boronate ester fluorescence probes. These probes show potential for the detection of hydrogen peroxide, a key indicator in various biological and chemical processes (Lampard et al., 2018).
Antifungal and Antibacterial Bioactivity : Some derivatives have shown considerable antifungal activity against Aspergillus niger and Aspergillus flavus, and moderate antibacterial activity against Bacillus cereus (Irving et al., 2003).
Solid-Phase Synthesis Applications : The compound has been utilized in the solid-phase synthesis of aryl, heteroaryl, and sterically hindered alkyl amines, demonstrating its utility in the preparation of pharmacophores (Sunami et al., 2009).
Semiconducting Polymers : It has been used as a precursor in the synthesis of high-performance semiconducting polymers, showcasing its application in materials science (Kawashima et al., 2013).
Safety And Hazards
The safety and hazards associated with similar compounds like “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3 (4H)-one” include being classified as combustible solids5. However, the specific safety and hazards associated with “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine” are not detailed in the available resources.
Future Directions
The future directions for “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine” are not explicitly mentioned in the available resources.
Please note that this analysis is based on the available resources and may not be fully comprehensive due to the limited information on the specific compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine”.
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)16-17-11(9)15/h5-7H,1-4H3,(H3,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMPWZVQTDEPHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718858 |
Source
|
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine | |
CAS RN |
1187968-75-7 |
Source
|
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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